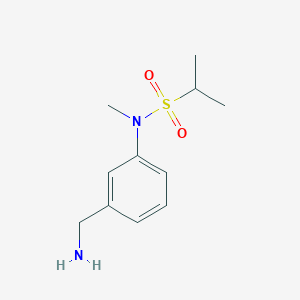
2,2-Dimethylcycloheptane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcycloheptane-1-sulfonyl chloride is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dimethylcycloheptane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfinic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Resulting from oxidation.
Sulfinic Acids: Produced through reduction.
Applications De Recherche Scientifique
2,2-Dimethylcycloheptane-1-sulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Dimethylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
- 2,2-Dimethylcyclopropane-1-sulfonyl chloride
- 2,2-Dimethylcyclopentane-1-sulfonyl chloride
- 2,2-Dimethylcyclohexane-1-sulfonyl chloride
Comparison: Compared to its analogs, 2,2-Dimethylcycloheptane-1-sulfonyl chloride exhibits unique reactivity due to the larger ring size, which influences its steric and electronic properties. This makes it more suitable for specific applications where larger ring systems are advantageous .
Propriétés
Formule moléculaire |
C9H17ClO2S |
|---|---|
Poids moléculaire |
224.75 g/mol |
Nom IUPAC |
2,2-dimethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)7-5-3-4-6-8(9)13(10,11)12/h8H,3-7H2,1-2H3 |
Clé InChI |
XYDIHWPCNYZPSM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCC1S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


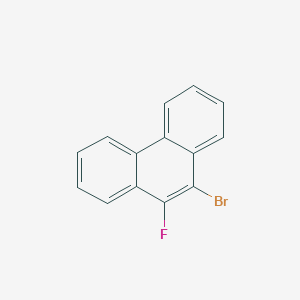
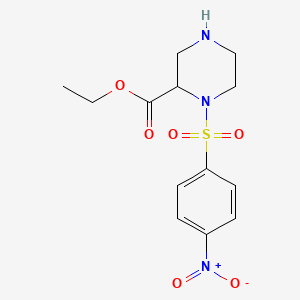


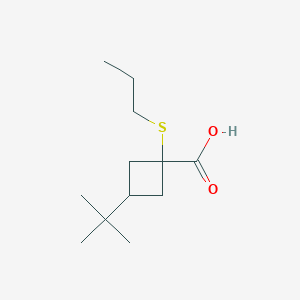

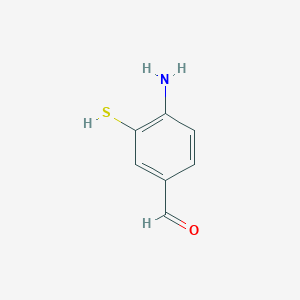
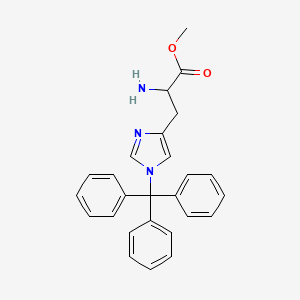
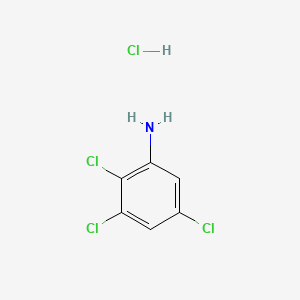
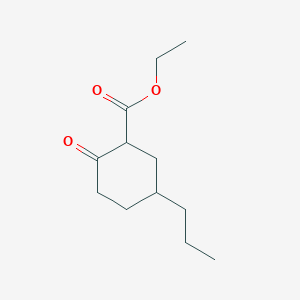
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
